molecular formula C12H12O2 B026023 1,4-Naphthalenedimethanol CAS No. 57322-45-9

1,4-Naphthalenedimethanol

Cat. No.: B026023
CAS No.: 57322-45-9
M. Wt: 188.22 g/mol
InChI Key: JAKLGXVFNYYOSU-UHFFFAOYSA-N
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Description

1,4-Naphthalenedimethanol: is an organic compound with the molecular formula C₁₂H₁₂O₂ . It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxymethyl groups attached to the 1 and 4 positions of the naphthalene ring. It has a molecular weight of 188.22 g/mol and exhibits interesting chemical properties that make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Naphthalenedimethanol can be synthesized from dimethyl 1,4-naphthalenedicarboxylate . The synthetic route involves the reduction of the ester groups to hydroxymethyl groups. This reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes using similar reagents but optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,4-Naphthalenedimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,4-Naphthalenedimethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-naphthalenedimethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

  • 1,4-Naphthalenedicarboxylic acid
  • 1,4-Naphthoquinone
  • 1,4-Bis(bromomethyl)naphthalene

Comparison: 1,4-Naphthalenedimethanol is unique due to the presence of hydroxymethyl groups, which provide distinct chemical reactivity and potential for functionalization. In contrast, 1,4-naphthalenedicarboxylic acid has carboxylic acid groups, making it more acidic and suitable for different types of reactions. 1,4-Naphthoquinone is characterized by its quinone structure, which imparts different redox properties. 1,4-Bis(bromomethyl)naphthalene has bromomethyl groups, making it a useful intermediate for further chemical modifications .

Properties

IUPAC Name

[4-(hydroxymethyl)naphthalen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6,13-14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKLGXVFNYYOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573822
Record name (Naphthalene-1,4-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57322-45-9
Record name 1,4-Naphthalenedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57322-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Naphthalene-1,4-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A dry 3-neck, 1 L flask equipped with a N2 inlet and dropping funnel is charged with dry THF (200 mL) and LiAlH4 (1.90 g, 0.050 mole). To the stiffed mixture is added via the dropping funnel a hot solution of naphthalene-1,4-dicarboxylic acid (4.32 g, 0.020 mole) in THF (200 mL) over a period of about 1 hour. The resulting mixture is stirred without heating for 90 minutes and then is heated to reflux temperature. After 2 hours, additional LiAlH4 (40 mL of a 1.15 M solution in THF) is added and refluxing continued for 90 minutes. The reaction is stirred at room temperature overnight, then is quenched carefully with THF-water (3:1), acidified to PH <4 with 2N hydrogen chloride, transferred to a separatory funnel and extracted (3 times) with ether. The combined ether extracts are washed with water (2 times), dried (sodium sulfate), filtered, and concentrated to give a white solid (3.68 g). The solid is crystallized from ethyl acetate-hexane, giving (2.68 g) as white crystals, mp 124°-126° C.
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4.32 g
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200 mL
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1.9 g
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200 mL
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Synthesis routes and methods II

Procedure details

The 1,4-Naphthalenedicarboxylic acid (25 g, 116 mmol) was dripped into a mixture of Lithium Aluminum Hydride (15 g, 395 mmol) in 600 mL of anhydrous THF and refluxed for two days. The mixture was cooled in an ice bath and excess LAH was decomposed by the slow addition of methanol followed by ice chips. THF was removed under vacuum and the residue was acidified with 1N HCl. The product was extracted with ethyl acetate (3×), washed with aqueous sodium bicarbonate (3×), water, brine, and dried over magnesium sulfate. 1,4-Bishydroxymethylnaphthalene (70%) was obtained as a solid after evaporation of the solvent and can be used in the subsequent oxidation step without further purification. A portion of the material was purified by column chromatography using hexane/ethyl acetate (80/20 to 75/25) for characterization purposes.
Quantity
25 g
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15 g
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600 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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